Tropone, 3-amino- Tropone, 3-amino-
Brand Name: Vulcanchem
CAS No.: 19617-09-5
VCID: VC0009928
InChI: InChI=1S/C7H7NO/c8-6-3-1-2-4-7(9)5-6/h1-5H,8H2
SMILES: C1=CC(=CC(=O)C=C1)N
Molecular Formula: C7H7NO
Molecular Weight: 121.139

Tropone, 3-amino-

CAS No.: 19617-09-5

Cat. No.: VC0009928

Molecular Formula: C7H7NO

Molecular Weight: 121.139

* For research use only. Not for human or veterinary use.

Tropone, 3-amino- - 19617-09-5

Specification

CAS No. 19617-09-5
Molecular Formula C7H7NO
Molecular Weight 121.139
IUPAC Name 3-aminocyclohepta-2,4,6-trien-1-one
Standard InChI InChI=1S/C7H7NO/c8-6-3-1-2-4-7(9)5-6/h1-5H,8H2
Standard InChI Key CVHWJSFLYOUNDQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=O)C=C1)N

Introduction

Fundamental Characteristics of Tropone, 3-amino-

Identification Parameters and Molecular Characteristics

3-Aminotropone possesses distinct molecular characteristics that facilitate its identification and analysis in chemical research contexts. The compound is defined by several key parameters that provide its unique chemical signature among organic compounds. Its molecular formula C₇H₇NO and molecular weight of 121.139 g/mol represent the fundamental quantitative aspects of its composition. These parameters serve as critical reference points for analytical identification and characterization in experimental settings.

The compound can be uniquely identified through several standardized chemical identifiers that enable precise reference in scientific literature and databases. These include the CAS registry number 19617-09-5, which provides an unambiguous reference point for the compound in chemical databases and literature. Additionally, the IUPAC systematic name 3-aminocyclohepta-2,4,6-trien-1-one offers a standardized nomenclature that precisely describes the molecular structure according to international chemical naming conventions. For computational and database purposes, identifiers such as the InChI string and SMILES notation provide machine-readable representations of the molecular structure that facilitate computational analysis and database searching.

ParameterValue
CAS Number19617-09-5
Molecular FormulaC₇H₇NO
Molecular Weight121.139 g/mol
IUPAC Name3-aminocyclohepta-2,4,6-trien-1-one
InChIInChI=1S/C7H7NO/c8-6-3-1-2-4-7(9)5-6/h1-5H,8H2
Synonyms3-Aminotropone

Spectroscopic Properties and Structural Analysis

Ultraviolet and Infrared Spectroscopic Characteristics

The spectroscopic profile of 3-aminotropone provides valuable insights into its electronic structure and bonding characteristics. In ultraviolet absorption spectroscopy, 3-aminotropone displays a pattern that bears similarities to that of tropolone, though with notable differences that reflect its distinct electronic structure. Specifically, the absorption maxima of 3-aminotropone exhibit a bathochromic shift (shift toward longer wavelengths) compared to tropolone, which can be attributed to differences in the ionization energy between the amino group in 3-aminotropone and the hydroxyl group in tropolone. This spectral shift serves as a distinctive marker for identifying and differentiating 3-aminotropone from other tropone derivatives in analytical applications.

In the near-infrared spectrum, 3-aminotropone exhibits characteristic absorption bands that correspond to the unsaturated CH bonds within the seven-membered ring and the amino group attached at the third position. These spectral features provide valuable fingerprints for the compound's identification and purity assessment in analytical contexts. The vibrational modes associated with the amino group (-NH₂) stretching and bending appear at characteristic frequencies that differ from those of other functional groups, allowing for unambiguous identification of 3-aminotropone in complex mixtures. Additionally, the carbonyl (C=O) stretching vibration in 3-aminotropone occurs at a frequency that reflects the influence of the conjugated ring system and the amino substituent, providing further spectroscopic evidence of its unique molecular structure.

Chemical Reactivity and Reaction Patterns

Characteristic Reaction Profiles

3-Aminotropone exhibits a diverse reaction profile that reflects its unique electronic structure and functional group arrangement. Among its most characteristic reactions is azo-coupling, where the compound reacts with diazonium salts such as diazotized aniline or p-toluidine to form reddish-orange azo compounds. This reaction highlights the nucleophilic character of certain positions in the tropone ring, particularly those influenced by the electron-donating amino group at the third position. The formation of colored azo compounds has potential applications in dye chemistry and analytical methods for detecting 3-aminotropone in various matrices.

Halogenation reactions, particularly bromination, represent another important aspect of 3-aminotropone's chemical behavior. The compound undergoes bromination to yield derivatives such as 3-amino-2-bromotropone or 2-bromo-3-hydroxytropone, depending on the specific reaction conditions employed. The regioselectivity of these bromination reactions is influenced by the electronic effects of the amino group, which directs the incoming bromine electrophile to specific positions around the ring. These halogenated derivatives serve as valuable synthetic intermediates for further transformations, as the bromine atom provides a reactive site for subsequent functionalization through various cross-coupling and substitution reactions.

Additionally, 3-aminotropone undergoes methylation when treated with dimethyl sulfate, resulting in the formation of 3-methoxytroponeimine. This transformation involves the nucleophilic character of the amino nitrogen, which attacks the electrophilic methyl group of dimethyl sulfate. Acetylation represents yet another transformation pathway, wherein heating 3-aminotropone with acetic anhydride leads to the formation of the corresponding N-acetyl derivative. These functionalization reactions demonstrate the versatility of 3-aminotropone as a synthetic building block and highlight the reactivity of both the amino group and the tropone ring system.

Comparative Analysis with Related Compounds

Structural and Property Comparisons with Tropolone

Tropolone, a hydroxylated derivative of tropone, serves as an important reference point for understanding the distinctive properties of 3-aminotropone. The key structural difference between these compounds lies in the nature of the substituent: tropolone features a hydroxyl (-OH) group, while 3-aminotropone contains an amino (-NH₂) group. This substitution difference leads to significant variations in their chemical behavior and physical properties. Tropolone exhibits stronger acidity compared to 3-aminotropone due to the hydroxyl group's ability to dissociate a proton more readily than the amino group. This acidity difference influences many aspects of their chemical reactivity, particularly in interactions with bases and metal ions.

The electronic distribution within the ring systems of tropolone and 3-aminotropone also differs considerably due to the different electronic effects of hydroxyl versus amino substituents. The hydroxyl group in tropolone primarily acts as an electron-donating group through resonance effects, while the amino group in 3-aminotropone exhibits stronger electron-donating character through both inductive and resonance mechanisms. These electronic differences manifest in their respective spectroscopic profiles, with 3-aminotropone showing absorption maxima at longer wavelengths compared to tropolone due to the more extensive electronic delocalization facilitated by the amino group.

In terms of reaction patterns, tropolone and 3-aminotropone exhibit distinctive reactivity profiles that reflect their structural and electronic differences. Tropolone demonstrates pronounced acidity and chelating ability, making it particularly effective in forming stable metal complexes. In contrast, 3-aminotropone, while still capable of metal coordination, exhibits more diverse reactivity involving the amino group, including participation in nucleophilic reactions and transformations specific to amino functionality. These reactivity differences highlight how substituent variation in the tropone scaffold can significantly alter chemical behavior and application potential.

Hydrogen Bonding Characteristics in Aminotropone Systems

The strength of intramolecular hydrogen bonds in these systems appears to be more directly related to the intrinsic basicity and acidity of the hydrogen-bond acceptor and donor groups, respectively . In unsaturated compounds like 3-aminotropone, these properties are enhanced due to two main factors: the unsaturated nature of the ring to which the hydrogen-bond donor and acceptor are attached, and the cyclic structure of the compound itself . These findings challenge earlier interpretations that attributed enhanced hydrogen bonding in such systems primarily to resonance-assisted effects, suggesting instead a more nuanced understanding based on fundamental electronic properties of the functional groups involved.

Comparative analysis of hydrogen bonding trends across related compounds has revealed that the strength of intramolecular hydrogen bonds follows the [donor, acceptor] pattern: [OH, CNH] > [OH, CO] > [NH₂, CNH] > [NH₂, CO] . This hierarchy is consistent with the relative strengths of hydrogen bonds observed in intermolecular systems, suggesting that similar electronic principles govern both intramolecular and intermolecular hydrogen bonding interactions. The hydrogen bonding characteristics of 3-aminotropone thus provide valuable insights into the fundamental principles of hydrogen bond formation and strength, contributing to our broader understanding of non-covalent interactions in organic molecular systems.

CompoundHydrogen Bond TypeRelative StrengthKey Contributing Factors
Tropolone[OH, CO]StrongerHigher acidity of OH donor, unsaturated ring system
3-Aminotropone[NH₂, CO]WeakerLower acidity of NH₂ donor, unsaturated ring system
Aminotroponimine[NH₂, CNH]IntermediateLower acidity of NH₂ donor, higher basicity of CNH acceptor

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